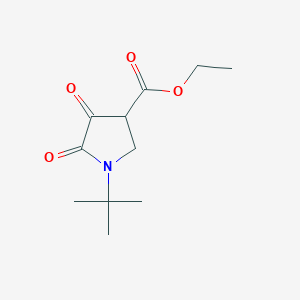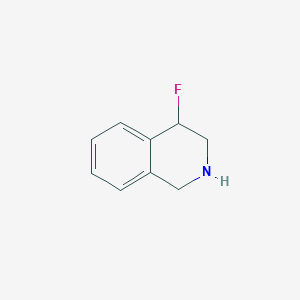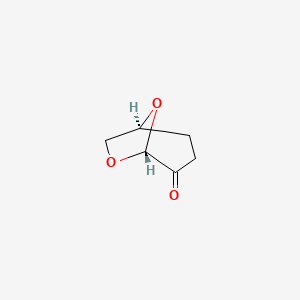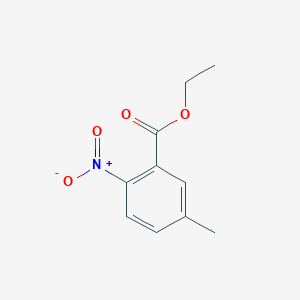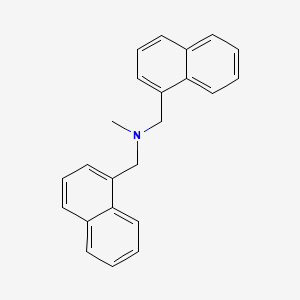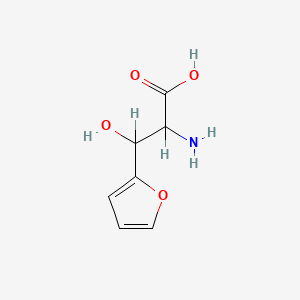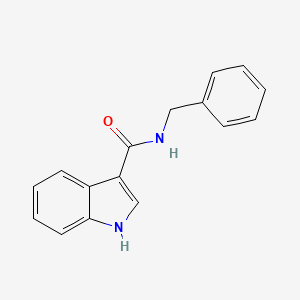
N-benzyl-1H-indole-3-carboxamide
Descripción general
Descripción
“N-benzyl-1H-indole-3-carboxamide” is a derivative of indole . It is a cannabimimetic indole that binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The molecular formula of “this compound” is C16H14N2O . The InChI is InChI=1S/C16H14N2O/c19-16(18-10-12-6-2-1-3-7-12)14-11-17-15-9-5-4-8-13(14)15/h1-9,11,17H,10H2,(H,18,19) .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 250.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 3 .Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibitors
N-benzyl-1H-indole-3-carboxamide derivatives have been evaluated for their potential as cyclooxygenase-2 (COX-2) inhibitors. Research has shown that certain substitutions on the indole nitrogen, such as benzyl and p-fluorobenzyl groups, provide active inhibitors of the COX-2 enzyme, which is significant for anti-inflammatory and analgesic drug development (Olgen et al., 2002).
Lipid-Lowering Agents
Several N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives, closely related to this compound, have been studied for their lipid-lowering activity. In animal studies, these compounds showed significant reduction in elevated plasma triglyceride levels and increase in high-density lipoprotein-cholesterol levels, indicating potential as anti-hyperlipidemic agents (Shattat et al., 2010).
Solvent Dependent Optical Rotation
Research on cholecystokinin-A antagonists, including compounds with an indole-2-carboxamide structure, revealed a significant solvent dependence of their optical rotation. This finding is vital for understanding the physicochemical properties of these compounds in different environments (Deguchi et al., 1993).
Synthesis and Spectroscopic Analysis
The synthesis and spectroscopic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, a derivative of indole-2-carboxamide, revealed its potential in therapeutic applications with anti-oxidant, anti-HIV, and anti-cancer activities. The compound's structure was elucidated using X-ray crystallography, highlighting its potential in medicinal chemistry (Al-Ostoot et al., 2019).
Dopamine D2 Receptor Modulation
This compound derivatives have been investigated for their binding affinity to dopamine D2-like receptors. These studies are crucial for developing new treatments for psychiatric disorders and understanding the interaction of these compounds with neurotransmitter systems (Pinna et al., 1998).
Anti-Inflammatory Drug Design
The indole acetamide derivative N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole has been synthesized and evaluated for its anti-inflammatory properties. Molecular docking studies targeting cyclooxygenase domains confirmed its potential in anti-inflammatory drug design (Al-Ostoot et al., 2020).
Mecanismo De Acción
Target of Action
N-Benzyl-1H-indole-3-carboxamide is a cannabimimetic indole . It primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound binds to the CB1 and CB2 receptors with EC50 values of 19 and 134 nM, respectively . This binding mimics the effects of cannabinoids, compounds that interact with cannabinoid receptors. The interaction of this compound with these receptors can lead to changes in the perception of pain and other physiological processes.
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(18-10-12-6-2-1-3-7-12)14-11-17-15-9-5-4-8-13(14)15/h1-9,11,17H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLQVDBWSBJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363233 | |
| Record name | N-benzyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61788-25-8 | |
| Record name | N-benzyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



